molecular formula C15H16N2O B5869178 2-(4-methylphenyl)-N-(pyridin-3-ylmethyl)acetamide

2-(4-methylphenyl)-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B5869178
M. Wt: 240.30 g/mol
InChI Key: RFZKJGKWXQAEDV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-N-(pyridin-3-ylmethyl)acetamide typically involves the reaction of 4-methylbenzylamine with pyridine-3-carboxaldehyde, followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like crystallization and chromatography are also common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-N-(pyridin-3-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-methylphenyl)-N-(pyridin-3-ylmethyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, leading to inhibition or activation of certain biological pathways. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an inhibitor of a particular enzyme involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methylphenyl)acetamide: Lacks the pyridin-3-ylmethyl group, making it less versatile in certain applications.

    N-(pyridin-3-ylmethyl)acetamide: Lacks the 4-methylphenyl group, which may affect its binding affinity and specificity.

    2-(4-methylphenyl)-N-(pyridin-2-ylmethyl)acetamide: Similar structure but with the pyridine group in a different position, potentially altering its chemical properties and reactivity.

Uniqueness

2-(4-methylphenyl)-N-(pyridin-3-ylmethyl)acetamide is unique due to the presence of both the 4-methylphenyl and pyridin-3-ylmethyl groups. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(4-methylphenyl)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-12-4-6-13(7-5-12)9-15(18)17-11-14-3-2-8-16-10-14/h2-8,10H,9,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFZKJGKWXQAEDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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